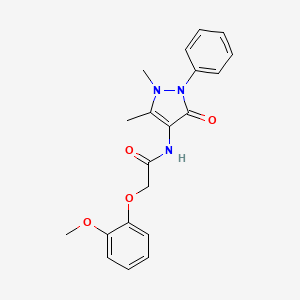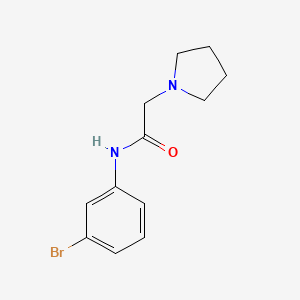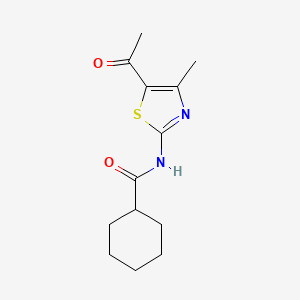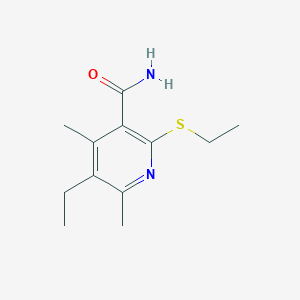![molecular formula C19H25N3O3 B5836562 N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea, also known as DEAB, is a chemical compound that belongs to the class of phenylurea derivatives. DEAB has been extensively studied for its biological and pharmacological properties. In
Wirkmechanismus
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea inhibits the activity of ALDH by binding to the enzyme's active site and blocking the access of its substrate, retinaldehyde. This leads to an accumulation of retinaldehyde, which can be toxic to cells. The inhibition of ALDH by N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to affect various biological processes such as stem cell differentiation, cancer development, and drug resistance.
Biochemical and Physiological Effects
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to affect various biological processes such as stem cell differentiation, cancer development, and drug resistance. Inhibition of ALDH by N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to promote the differentiation of embryonic stem cells into neural progenitor cells. N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been shown to sensitize cancer cells to chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments. It is a potent and selective inhibitor of ALDH, which makes it a valuable tool for studying the role of ALDH in various biological processes. N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea is also stable and can be easily synthesized in large quantities. However, N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the interpretation of experimental results. Additionally, N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has several potential future directions for research. It can be used to study the role of ALDH in various biological processes such as stem cell differentiation, cancer development, and drug resistance. Additionally, N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea can be used as a lead compound for the development of novel ALDH inhibitors for the treatment of cancer and other diseases. Further studies are needed to explore the potential of N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea and its derivatives for therapeutic purposes.
Conclusion
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea is a chemical compound that has been extensively studied for its biological and pharmacological properties. It inhibits the activity of ALDH, an enzyme involved in the metabolism of retinoic acid. N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been used as a tool to study the role of ALDH in various biological processes such as stem cell differentiation, cancer development, and drug resistance. N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has several advantages for lab experiments, but also has some limitations. Further studies are needed to explore the potential of N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea and its derivatives for therapeutic purposes.
Synthesemethoden
The synthesis of N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea involves the reaction of 4-diethylaminobenzaldehyde with 3,4-dimethoxyaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with urea to obtain N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea. The purity and yield of N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its biological and pharmacological properties. It has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme involved in the metabolism of retinoic acid, a derivative of vitamin A. N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea has been used as a tool to study the role of ALDH in various biological processes such as stem cell differentiation, cancer development, and drug resistance.
Eigenschaften
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-5-22(6-2)16-10-7-14(8-11-16)20-19(23)21-15-9-12-17(24-3)18(13-15)25-4/h7-13H,5-6H2,1-4H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWGBXRIHNWAMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5836507.png)


![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetonitrile](/img/structure/B5836532.png)

![1-[2-(2-ethoxyphenoxy)ethyl]pyrrolidine](/img/structure/B5836544.png)


![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)
![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5836594.png)
